

Spectroscopic Profile of 4-Bromo-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-1-indanone

Cat. No.: B057769

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-1-indanone** (CAS No: 15115-60-3), a key intermediate in organic synthesis and pharmaceutical research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. The information herein is intended to support the identification, characterization, and utilization of this compound in research and development settings.

Compound Overview

4-Bromo-1-indanone is a halogenated derivative of 1-indanone, a bicyclic ketone. Its chemical formula is C_9H_7BrO , with a molecular weight of approximately 211.06 g/mol .^[1] The presence of the bromine atom and the ketone functionality makes it a versatile building block in the synthesis of a variety of more complex molecules, particularly in the development of novel therapeutic agents.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted 1H and ^{13}C NMR spectral data for **4-Bromo-1-indanone**, typically recorded in a deuterated solvent such as chloroform-d ($CDCl_3$).

¹H NMR Spectral Data

The proton NMR spectrum of **4-Bromo-1-indanone** is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region, while the methylene protons of the five-membered ring will be observed further upfield.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H-7	7.6 - 7.8	d	~8.0	1H
H-5	7.4 - 7.6	d	~8.0	1H
H-6	7.2 - 7.4	t	~8.0	1H
H-3 (CH ₂)	3.0 - 3.2	t	~6.0	2H
H-2 (CH ₂)	2.6 - 2.8	t	~6.0	2H

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon is the most deshielded and appears at the lowest field.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C=O (C-1)	205 - 210
Aromatic C-Br (C-4)	120 - 125
Aromatic CH (C-5, C-6, C-7)	125 - 140
Aromatic Quaternary (C-3a, C-7a)	145 - 155
CH ₂ (C-2)	25 - 30
CH ₂ (C-3)	35 - 40

Experimental Protocol for NMR Spectroscopy

A sample of **4-Bromo-1-indanone** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , ~0.7 mL) containing a small amount of tetramethylsilane (TMS) as an internal reference standard. The solution is then transferred to an NMR tube. Both ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromo-1-indanone** is characterized by a strong absorption band corresponding to the carbonyl ($\text{C}=\text{O}$) stretching vibration of the ketone. Other significant absorptions include C-H stretching from the aromatic and aliphatic portions of the molecule.

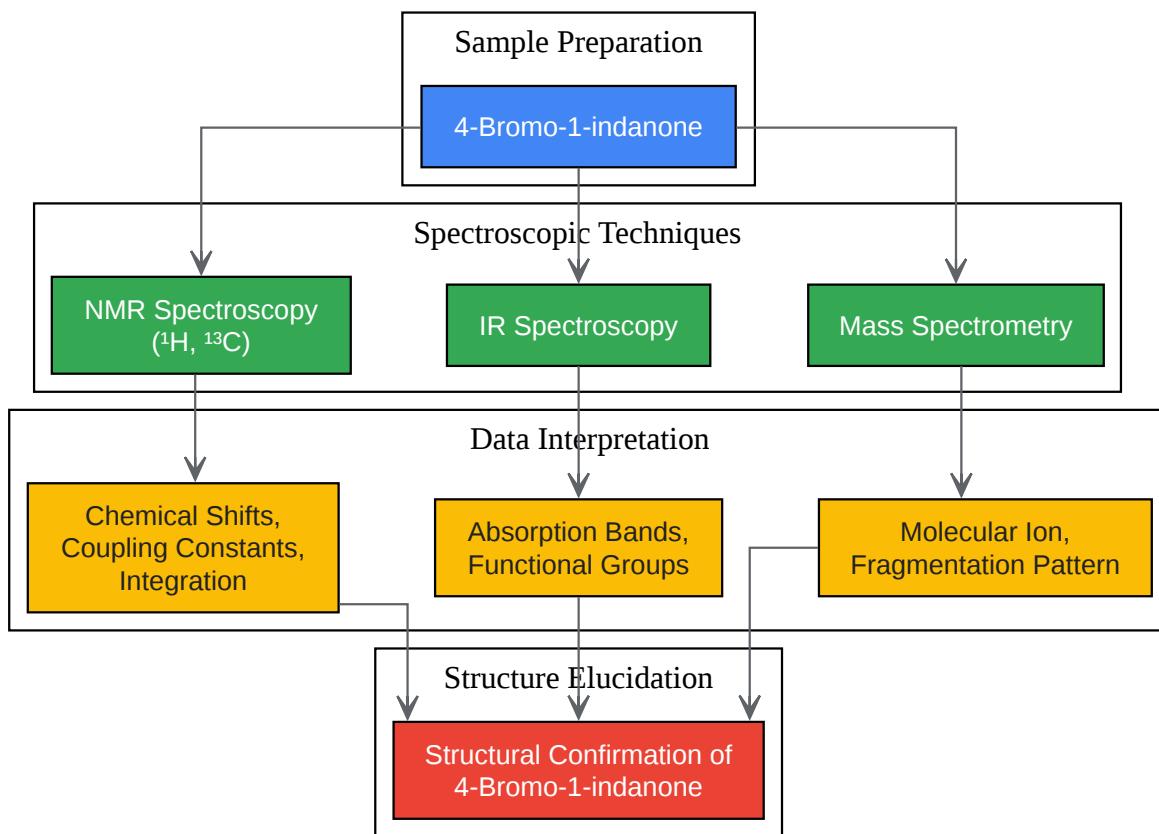
Vibrational Mode	Predicted Absorption Range (cm^{-1})	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Aliphatic C-H Stretch	3000 - 2850	Medium
$\text{C}=\text{O}$ Stretch (Ketone)	1710 - 1690	Strong
Aromatic C=C Stretch	1600 - 1450	Medium-Weak
C-Br Stretch	600 - 500	Medium-Strong

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like **4-Bromo-1-indanone**, the spectrum can be acquired by preparing a potassium bromide (KBr) pellet containing a small amount of the compound. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate. The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry of **4-Bromo-1-indanone** will show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M and $\text{M}+2$) of approximately equal intensity.


m/z	Interpretation
210/212	$[M]^+$ (Molecular ion)
182/184	$[M - CO]^+$
131	$[M - Br]^+$
103	$[C_8H_7]^+$
77	$[C_6H_5]^+$

Experimental Protocol for Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and then ionized by a beam of high-energy electrons. The resulting ions are separated based on their mass-to-charge ratio and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **4-Bromo-1-indanone**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-1-indanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057769#spectroscopic-data-nmr-ir-ms-of-4-bromo-1-indanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com